molecular formula C7H10BrNO2S B13553289 (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide

(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide

Katalognummer: B13553289
Molekulargewicht: 252.13 g/mol
InChI-Schlüssel: ZOBJPLZPFARJEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide is a chemical compound with a complex structure that includes a phenyl group, an imino group, and a sulfanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide typically involves the reaction of 3-hydroxybenzaldehyde with a suitable amine to form the imine intermediate. This intermediate is then reacted with a sulfanone derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfanone group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone
  • (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrochloride
  • (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydroiodide

Uniqueness

(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanonehydrobromide is unique due to the presence of the hydrobromide group, which can influence its solubility, stability, and reactivity compared to its hydrochloride and hydroiodide counterparts. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C7H10BrNO2S

Molekulargewicht

252.13 g/mol

IUPAC-Name

3-(methylsulfonimidoyl)phenol;hydrobromide

InChI

InChI=1S/C7H9NO2S.BrH/c1-11(8,10)7-4-2-3-6(9)5-7;/h2-5,8-9H,1H3;1H

InChI-Schlüssel

ZOBJPLZPFARJEG-UHFFFAOYSA-N

Kanonische SMILES

CS(=N)(=O)C1=CC=CC(=C1)O.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.